

Deuterated vs. Non-Deuterated DMT: A Comparative Review of Clinical Trial Outcomes

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For Researchers, Scientists, and Drug Development Professionals

The landscape of psychedelic medicine is rapidly evolving, with N,N-Dimethyltryptamine (DMT) emerging as a promising candidate for the treatment of various mental health conditions. A key area of innovation lies in the development of deuterated forms of DMT, which aim to optimize the pharmacokinetic profile of the molecule and potentially enhance its therapeutic effects. This guide provides a comprehensive cross-study comparison of clinical trial results for both deuterated and non-deuterated DMT formulations, supported by available experimental data.

Executive Summary

Clinical trials investigating intravenous (IV) and inhaled formulations of DMT and its analogs have demonstrated rapid and significant antidepressant effects in patients with Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). Deuterated DMT, such as Cybin's CYB004, is being developed to prolong the psychedelic experience and improve bioavailability by leveraging the kinetic isotope effect to slow metabolism. While direct head-to-head clinical trials are not yet available, this guide synthesizes findings from separate studies to offer a comparative overview.

Data Presentation: Quantitative Comparison of Clinical Trial Results



The following tables summarize key quantitative data from clinical trials of non-deuterated and deuterated DMT, as well as a related compound, 5-MeO-DMT.

Table 1: Efficacy of Non-Deuterated DMT (SPL026) in Major Depressive Disorder (MDD)

Trial Phase	Primary Endpoint	Key Findings	Remission Rates
Phase IIa	Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline	- Statistically significant reduction in depressive symptoms at two weeks post-dose compared to placebo.[1][2]7.4 point difference in MADRS score versus placebo at two weeks. [1][2][3] - Rapid onset of antidepressant effect at one week, with a -10.8 point difference in MADRS score versus placebo. [1][3]	- 57% remission rate at three months after a single dose.[1][3] - Of patients in remission at three months, 64% sustained remission at six months.[4]
Phase Ib (with SSRIs)	Safety and Efficacy with concurrent SSRI use	- SPL026 was well-tolerated with SSRIs. [5] - Potentially enhanced antidepressant effect when administered with SSRIs compared to SPL026 alone.[5]	Not Reported

Table 2: Efficacy of Inhaled 5-MeO-DMT (GH001) in Treatment-Resistant Depression (TRD)



Trial Phase	Primary Endpoint	Key Findings	Remission Rates
Phase IIb	Change in MADRS score from baseline	- Significant reduction of 15.2 points in MADRS total score on day eight compared to a 0.3-point increase in the placebo group.[6] [7] - Ultra-rapid and profound reduction in depressive symptoms. [6]	- 57.5% remission rate on day eight compared to 0% for placebo.[6][8] - Among patients in the openlabel extension, 77.8% were in remission at the sixmonth visit.[6][7]

Table 3: In Vitro Pharmacokinetic Comparison of Deuterated DMT (SPL028) vs. Non-Deuterated DMT

Compound	Half-life (in human hepatocytes)	Intrinsic Clearance (in human hepatocytes)	Key Observation
DMT	190.4 min	16.6 μL/min/million cells	-
96.6% D2-DMT (SPL028)	223.4 min	7.3 μL/min/million cells	Deuteration at the α- carbon demonstrated the greatest effect on increasing half-life and reducing clearance.[9]
D6-DMT (N-methyl deuteration)	117.2 min	15.2 μL/min/million cells	Deuteration of the N-methyl substituents alone had less impact on metabolic stability. [9]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are outlined below.



Small Pharma SPL026 Phase IIa Trial in MDD

- Study Design: A two-stage study investigating the efficacy and safety of 21.5mg intravenous (IV) SPL026 with supportive therapy in 34 patients with moderate/severe MDD.[4]
 - Stage 1: A blinded, randomized, placebo-controlled two-week phase to assess the efficacy of a single dose of SPL026.[4]
 - Stage 2: An open-label phase where all participants received SPL026 treatment and were followed for an additional three months.[4]
- Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to two weeks post-dose.[1][2]
- Key Secondary Endpoints: Change in MADRS score at one-week post-dose.[1]
- Follow-up: Patients were followed up for six months to assess the durability of the antidepressant effect.[4]

GH Research GH001 Phase IIb Trial in TRD

- Study Design: A randomized, double-blind, placebo-controlled trial involving 81 patients with TRD.[6][7]
- Intervention: Inhaled GH001 (mebufotenin, 5-MeO-DMT) or placebo.
- Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating
 Scale (MADRS) total score on day eight.[6][10]
- Secondary Endpoints: Improvements on the Clinical Global Impression-Severity (CGI-S) scale, Hamilton Anxiety Rating Scale (HAM-A), and the Quality of Life Enjoyment and Satisfaction Questionnaire Short Form (Q-LES-Q-SF) on day eight.[6][10]

Cybin CYB004 (Deuterated DMT) Study

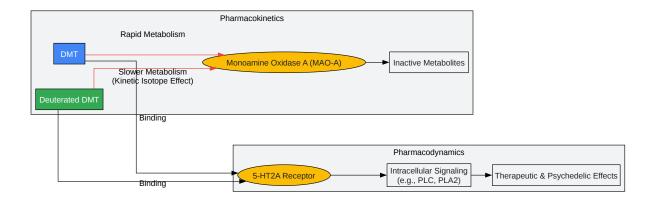
 Study Design: A series of clinical studies (CYB004E Parts A, B, and C) to explore the pharmacokinetics (PK), pharmacodynamics (PD), and safety of DMT and CYB004.[11]



 Objective: To characterize the PK/PD relationship and determine if deuteration could decrease metabolism, reduce pharmacokinetic variability, and improve bioavailability while maintaining desired psychedelic effects.[11]

Mandatory Visualizations Signaling and Metabolic Pathways

The therapeutic and psychedelic effects of DMT are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. The metabolic breakdown of DMT is a key determinant of its short duration of action.



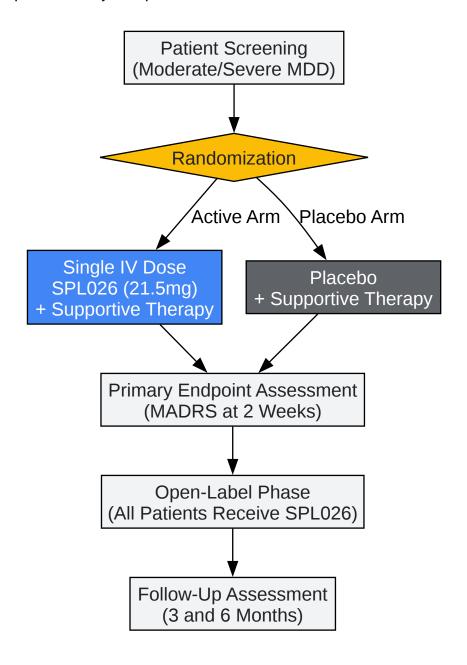
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Caption: DMT Metabolism and Signaling Pathway.



Experimental Workflow: Phase IIa Trial of SPL026 in MDD

The following diagram illustrates the workflow of a typical Phase IIa clinical trial for a psychedelic compound in Major Depressive Disorder.



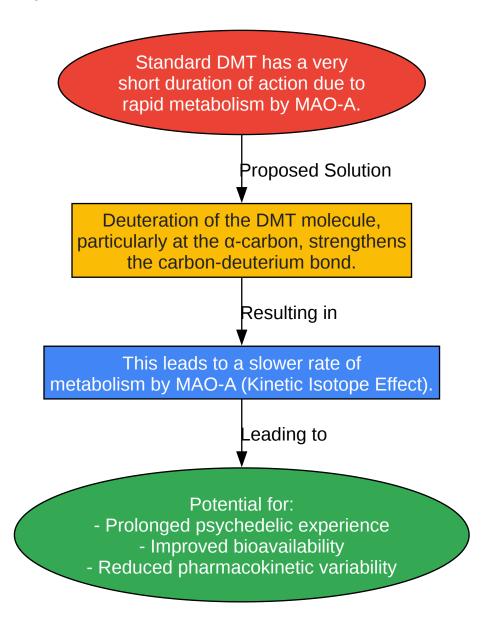
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Caption: SPL026 Phase IIa Clinical Trial Workflow.

Logical Relationship: Rationale for Deuterated DMT



This diagram outlines the logical progression from the limitations of standard DMT to the proposed advantages of a deuterated formulation.



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Caption: Rationale for Developing Deuterated DMT.

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